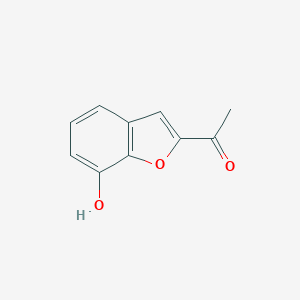

2-Acetyl-7-hydroxybenzofuran

Descripción general

Descripción

2-Acetyl-7-hydroxybenzofuran is a chemical reagent used in the synthesis of Befunolol .

Molecular Structure Analysis

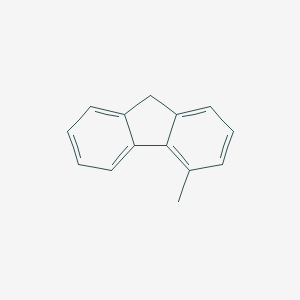

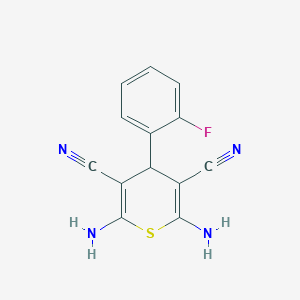

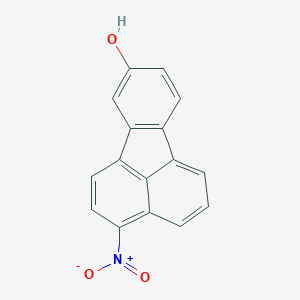

The molecular formula of 2-Acetyl-7-hydroxybenzofuran is C10H8O3 . The InChI code is 1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 . The canonical SMILES structure is CC(=O)C1=CC2=C(O1)C(=CC=C2)O .Physical And Chemical Properties Analysis

The molecular weight of 2-Acetyl-7-hydroxybenzofuran is 176.17 g/mol . The melting point is 166°C . The boiling point is predicted to be 327.8±22.0 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

2-Acetyl-7-hydroxybenzofuran is a benzofuran derivative, a class of compounds known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are considered potential natural drug lead compounds. For instance, benzofuran derivatives have been developed as anticancer agents and for anti-hepatitis C virus activity .

Agriculture

In the agricultural sector, benzofuran derivatives can be used to develop novel pesticides and herbicides. Their bioactivity makes them suitable candidates for protecting crops against a variety of pests and diseases .

Industrial Applications

Benzofuran compounds, including 2-Acetyl-7-hydroxybenzofuran, are used in the synthesis of complex organic molecules. They serve as reagents or intermediates in the manufacturing of various industrial chemicals .

Environmental Applications

The bioactive nature of benzofuran derivatives suggests their potential use in environmental biotechnology, such as bioremediation processes to degrade or transform hazardous substances into less toxic forms .

Food Industry

While direct applications of 2-Acetyl-7-hydroxybenzofuran in the food industry are not well-documented, related benzofuran compounds are explored for their antioxidant properties, which could be beneficial in food preservation and enhancing nutritional value .

Cosmetic Products

Benzofuran derivatives are investigated for their potential use in cosmetic products due to their bioactive properties. They may contribute to anti-aging, skin-protective, and enhancement formulations .

Material Science

In material science, 2-Acetyl-7-hydroxybenzofuran could be utilized in the development of new materials with specific optical or electronic properties due to its stable benzofuran core structure .

Biotechnology

The compound’s biological activities make it a candidate for biotechnological applications, including the development of new biochemical assays or as a building block in synthetic biology for creating novel bioactive molecules .

Safety and Hazards

When handling 2-Acetyl-7-hydroxybenzofuran, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

This compound belongs to the class of benzofuran compounds, which are known to have diverse pharmacological activities .

Mode of Action

Benzofuran compounds, in general, are known to interact with various biological targets, leading to a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, which suggest that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-7-hydroxybenzofuran . These factors can include pH, temperature, and the presence of other substances that can interact with the compound.

Propiedades

IUPAC Name |

1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVIHCUSKDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344242 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-7-hydroxybenzofuran | |

CAS RN |

40020-87-9 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the regioselective condensation reaction involving 2-Acetyl-7-hydroxybenzofuran in the synthesis of (S)-(-)-Befunolol hydrochloride?

A1: The paper "AN EFFICIENT SYNTHESIS OF (S)-(-)-BEFUNOLOL HYDROCHLORIDE INVOLVING THE REGIOSELECTIVE CONDENSATION OF (R)-GLYCIDOL AND 2-ACETYL-7-HYDROXYBENZOFURAN" [] describes a novel synthetic route for (S)-(-)-Befunolol hydrochloride, a beta-blocker drug. The research highlights the use of 2-Acetyl-7-hydroxybenzofuran as a key starting material. The regioselective condensation reaction with (R)-glycidol is crucial as it dictates the stereochemistry and ultimately the pharmacological activity of the final product, (S)-(-)-Befunolol hydrochloride. This controlled reaction pathway allows for a more efficient and potentially cost-effective synthesis compared to previous methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)